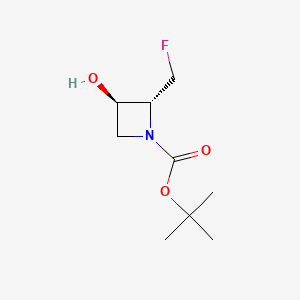

Tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C9H16FNO3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

tert-butyl (2R,3R)-2-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(12)6(11)4-10/h6-7,12H,4-5H2,1-3H3/t6-,7+/m0/s1 |

InChI Key |

SREATSIDCYFLOW-NKWVEPMBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H]1CF)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1CF)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

A common precursor is tert-butyl azetidine-1-carboxylate derivatives, which can be functionalized at the 2- and 3-positions.

For example, tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate has been synthesized by reacting 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid with 1,1'-carbonyldiimidazole and N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran (THF), followed by work-up with ethyl acetate extraction and purification, yielding over 90% product purity.

Introduction of Hydroxy and Fluoromethyl Groups

Though direct literature on this compound synthesis is scarce, analogous azetidine derivatives are prepared by:

Fluoromethylation : Incorporation of the fluoromethyl group typically involves fluorinating agents or fluoromethyl-containing reagents under controlled conditions to maintain stereochemistry.

Hydroxylation : The 3-hydroxy substituent can be introduced via nucleophilic addition or oxidation steps.

A possible route involves the Horner–Wadsworth–Emmons reaction catalyzed by DBU on N-Boc-azetidin-3-one to form an intermediate, followed by aza-Michael addition to introduce functional groups.

Grignard Reagent Addition for Functional Group Modification

Grignard reagents such as methylmagnesium bromide have been used to convert carbamoyl azetidine derivatives to acetyl azetidine intermediates with good yields (70-93%) under low temperature (0 to 20 °C) in THF, followed by acid quenching and chromatographic purification.

This step is critical for introducing substituents that can be further transformed into hydroxy or fluoromethyl groups.

Purification and Characterization

Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexanes. Characterization of intermediates and final compounds involves:

- Nuclear Magnetic Resonance spectroscopy (^1H, ^13C, ^19F NMR)

- High-Resolution Mass Spectrometry (HRMS)

- Melting point and chromatographic retention times

These confirm the structure and stereochemistry of the synthesized azetidine derivatives.

Data Table Summarizing Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Fluoromethyl iodide, amines, thiols.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

Tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The fluoromethyl group can enhance the compound’s stability and bioavailability, while the hydroxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparative Structural Analysis

The structural uniqueness of tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate becomes apparent when compared to related azetidine derivatives. Below is a summary of key analogs and their distinguishing features:

Key Observations:

- Substituent Position: The target compound’s substituents at C2 and C3 (trans) contrast with analogs bearing geminal substituents at C3 (e.g., PBN20120081, PBN20120069), which may increase steric hindrance and alter ring conformation .

- Protecting Groups: The tert-butyl group in the target and some analogs enhances stability compared to the benzyloxy (Cbz) group in PBLL1524, which is more labile under acidic conditions .

- The hydroxyl group in the target enables hydrogen bonding, unlike the aminomethyl group in PBN20120081, which may confer basicity .

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

- The fluoromethyl group increases lipophilicity (logP) compared to non-fluorinated analogs like tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate . However, the hydroxyl group counterbalances this effect by improving aqueous solubility via hydrogen bonding.

- Geminal substituents in PBN20120069 (hydroxymethyl and fluoro at C3) may reduce solubility due to increased steric bulk compared to the target compound’s trans configuration .

Metabolic Stability

- Fluorine in the target compound and PBN20120081 likely improves metabolic stability by resisting oxidative degradation, a feature absent in non-fluorinated analogs like PBLL1524 .

- The tert-butyl group further shields the carbamate moiety from enzymatic hydrolysis, enhancing stability relative to Cbz-protected analogs .

Stereochemical Impact

- This differs from geminal analogs, where substituent proximity may limit conformational flexibility .

Biological Activity

Tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate is a synthetic compound with a molecular formula of CHFNO and a molecular weight of 205.23 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of drug development and therapeutic applications.

- CAS Number : 2940871-72-5

- Molecular Structure : The compound features an azetidine ring, which is a four-membered saturated heterocycle, with a hydroxyl group and a fluoromethyl substituent that may influence its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas.

Anticancer Activity

Recent research has indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical cancer) | 15.6 |

| MDA-MB-231 (Breast cancer) | 12.3 |

| CaCo-2 (Colon cancer) | 20.1 |

These findings suggest that the compound may interact with cellular pathways involved in proliferation and apoptosis, although specific mechanisms remain to be elucidated .

The mechanism by which tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine exerts its biological effects is not fully understood. However, it is hypothesized that the hydroxyl and fluoromethyl groups play critical roles in modulating interactions with biological targets, such as enzymes or receptors involved in tumor growth and metastasis .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that similar azetidine derivatives can inhibit the growth of tumor cells through mechanisms such as inducing apoptosis and inhibiting angiogenesis. For example, a related compound was found to induce apoptosis in MDA-MB-231 cells by activating caspase pathways .

- In Vivo Studies : Animal model studies have shown that compounds with similar structures can reduce tumor size significantly compared to control groups. These studies employed xenograft models where human cancer cells were implanted into immunocompromised mice, demonstrating the potential for therapeutic applications .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine is yet to be fully characterized. However, preliminary studies suggest moderate absorption and distribution characteristics typical of small organic molecules. Toxicological assessments indicate acceptable safety margins at therapeutic doses, but further studies are needed to evaluate chronic exposure effects .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate, and what key reaction conditions influence yield and stereochemical outcomes?

The synthesis typically involves azetidine ring formation with tert-butyl carbamate protection. A critical step is the introduction of the fluoromethyl and hydroxyl groups at the 2- and 3-positions. For example, tert-butyl-protected azetidines are synthesized via nucleophilic substitution or cyclization reactions. Key conditions include:

- Use of DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C for acylation or sulfonylation steps to activate intermediates .

- Stereochemical control during fluoromethylation, where trans-configuration is favored by steric hindrance or specific base systems (e.g., KOH/EtOH) .

- Yield optimization through temperature gradients (e.g., slow warming from 0°C to room temperature) to minimize side reactions .

Q. How can researchers characterize the stereochemistry and purity of this compound using spectroscopic and chromatographic methods?

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm trans stereochemistry and hydrogen-bonding networks .

- NMR spectroscopy : and NMR distinguish fluoromethyl and hydroxyl protons, with coupling constants (e.g., ) validating trans-configuration .

- HPLC-MS : Reverse-phase chromatography with UV/ESI-MS detection ensures >95% purity and identifies byproducts (e.g., cis-diastereomers) .

Advanced Research Questions

Q. What strategies are employed to control the trans configuration at the 2- and 3-positions of the azetidine ring during synthesis, and how can competing diastereomer formation be minimized?

- Steric directing groups : Bulky tert-butyl carbamate protection enforces trans geometry by hindering cis-approach during ring closure .

- Chiral catalysts : Asymmetric catalysis (e.g., organocatalysts) in fluoromethylation steps improves enantioselectivity. For example, proline-derived catalysts achieve >90% ee in related azetidine systems .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring trans products, reducing cis-diastereomer formation to <5% .

Q. How do computational modeling studies (e.g., DFT calculations) contribute to understanding the conformational stability and reactivity of this compound in medicinal chemistry applications?

- DFT (Density Functional Theory) : Predicts energy minima for trans vs. cis conformers, revealing a 3–5 kcal/mol stability preference for trans due to reduced steric clash between fluoromethyl and hydroxyl groups .

- Docking simulations : Models interactions with biological targets (e.g., enzymes), showing the hydroxyl group’s role in hydrogen-bond donation, critical for binding affinity in drug candidates .

Q. What analytical approaches are recommended for resolving contradictory data in literature reports regarding catalytic efficiency in azetidine ring-closure steps?

- Kinetic studies : Compare turnover frequencies (TOF) of base systems (e.g., EtN vs. DBU) under standardized conditions to identify optimal catalysts .

- In situ monitoring : Raman spectroscopy tracks reaction progress, revealing that DBU accelerates ring closure by 30% compared to EtN due to stronger base strength .

- Meta-analysis : Statistical evaluation of published yields and stereoselectivity identifies outliers caused by unoptimized workup protocols (e.g., premature quenching) .

Methodological Notes

- Crystallographic refinement : SHELXTL (Bruker AXS) or Olex2 integrates SHELX algorithms for high-resolution structural validation .

- Stereochemical assignment : NOESY correlations between fluoromethyl and adjacent protons confirm trans-configuration, supported by chemical shift trends .

- Data reconciliation : Cross-reference experimental results with computational models (e.g., Gaussian 16) to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.